

Spectroscopic Profile of 2-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(2,4,5-Trifluorophenyl)ethanol**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of fluorinated aromatic compounds in drug development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: **2-(2,4,5-Trifluorophenyl)ethanol** Molecular Formula: C₈H₇F₃O^[1][²] Molecular Weight: 176.14 g/mol ^[3] CAS Number: 883267-70-7^[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(2,4,5-Trifluorophenyl)ethanol**. These predictions are derived from the analysis of similar compounds and general spectroscopic theory.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.1	m	2H	Aromatic CH
3.89	t	2H	-CH ₂ -OH
2.95	t	2H	Ar-CH ₂ -
~2.5-1.5	br s	1H	-OH

Predicted solvent: CDCl₃. The chemical shifts of the aromatic protons are estimations and will be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm	Assignment
~157 (ddd)	C-F
~148 (ddd)	C-F
~145 (ddd)	C-F
~120 (dd)	Aromatic CH
~115 (dd)	Aromatic CH
~105 (dd)	Aromatic C-C
61.5	-CH ₂ -OH
31.8	Ar-CH ₂ -

Predicted solvent: CDCl₃. The aromatic carbons will exhibit splitting due to coupling with fluorine (J-coupling), indicated by 'd' for doublet and 'dd' for doublet of doublets, and 'ddd' for doublet of doublet of doublets.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)[4][5]
3100-3000	Medium	Aromatic C-H stretch[4]
2960-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch[4]
1250-1000	Strong	C-O stretch (alcohol)[4][5] & C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
176	Moderate	[M] ⁺ (Molecular Ion)
145	High	[M - CH ₂ OH] ⁺
117	Moderate	[M - CH ₂ OH - CO] ⁺ or [C ₆ H ₂ F ₃] ⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.[6][7] The sample would be prepared by dissolving approximately 5-10 mg of **2-(2,4,5-Trifluorophenyl)ethanol** in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] For ¹H NMR, the spectral width would be set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

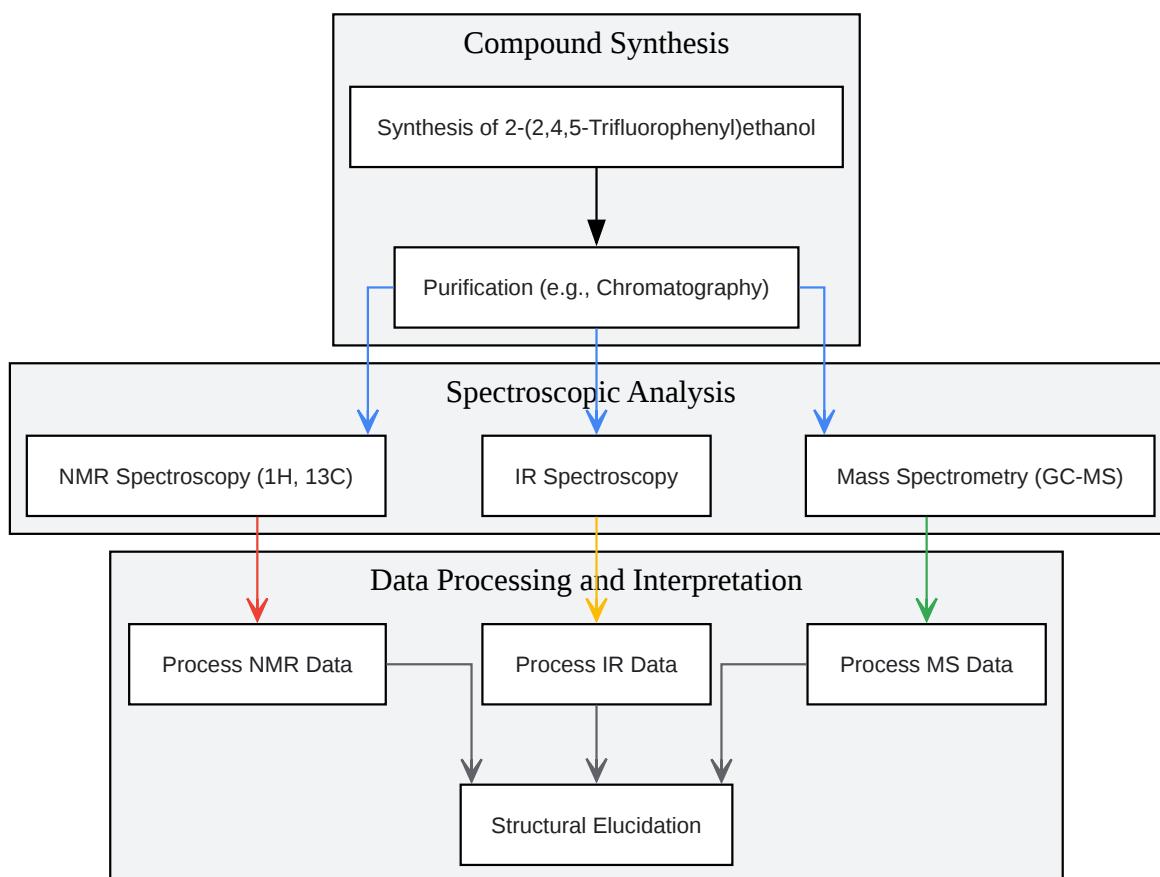
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9] A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be collected prior to the sample measurement.[4]

Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[10] The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 40-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(2,4,5-Trifluorophenyl)ethanol**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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